BenchChemオンラインストアへようこそ!

2-Ethynylthiazole-4-carboxamide

Ferroptosis GPX4 inhibition Cancer pharmacology

2-Ethynylthiazole-4-carboxamide (CAS 912639-84-0) is a heterocyclic building block and the defining electrophilic warhead of the clinical-stage ferroptosis inducer (R)-9i, a highly selective glutathione peroxidase 4 (GPX4) inhibitor. This compound features a thiazole core bearing a terminal alkyne at the 2-position and a carboxamide at the 4-position, a structural motif that enables covalent targeting of the GPX4 active-site selenocysteine residue.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
Cat. No. B13950179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylthiazole-4-carboxamide
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC#CC1=NC(=CS1)C(=O)N
InChIInChI=1S/C6H4N2OS/c1-2-5-8-4(3-10-5)6(7)9/h1,3H,(H2,7,9)
InChIKeyLBXDWQGVSWLUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylthiazole-4-carboxamide as a GPX4-Targeting Electrophilic Warhead: Core Identity and Procurement Rationale


2-Ethynylthiazole-4-carboxamide (CAS 912639-84-0) is a heterocyclic building block and the defining electrophilic warhead of the clinical-stage ferroptosis inducer (R)-9i, a highly selective glutathione peroxidase 4 (GPX4) inhibitor [1]. This compound features a thiazole core bearing a terminal alkyne at the 2-position and a carboxamide at the 4-position, a structural motif that enables covalent targeting of the GPX4 active-site selenocysteine residue [2]. The 2-ethynylthiazole-4-carboxamide fragment was identified through systematic electrophilic warhead screening as the optimal covalent-reactive group that confers both exceptional potency (IC50 = 0.0003 μM against HT1080 cells) and an unprecedented ferroptosis selectivity index of 24,933 [1]. As a key synthetic intermediate and pharmacophoric element, this compound is the critical differentiator between (R)-9i and earlier-generation GPX4 inhibitors such as 26a, which employ a chloroacetamide warhead and exhibit inferior stability, potency, and pharmacokinetic profiles [1].

Why Generic Thiazole-4-carboxamide Analogs Cannot Substitute for the 2-Ethynyl Warhead in GPX4 Inhibitor Procurement


The 2-ethynyl substituent is not a passive structural feature but the sine qua non of covalent GPX4 engagement and ferroptosis induction in this chemotype. Density functional theory calculations and NMR kinetic studies have demonstrated that the alkyne electrophile at the 2-position of the thiazole ring is essential for thiol addition to the GPX4 active-site selenocysteine, an apparent prerequisite for cytotoxicity [1]. Thiazole analogs lacking the 2-alkyne (e.g., 2-H, 2-alkyl, or 2-halo derivatives) or bearing alternative electrophiles (e.g., alkene, bromo, or iodo substituents) exhibit either drastically reduced reactivity or non-selective, promiscuous covalent binding [1]. Specifically, alkene analogs are less reactive than their alkyne counterparts, while bromo and iodo analogs proved highly reactive in a manner disadvantageous for biological selectivity, leading to nonspecific reactions [1]. The 2-ethynylthiazole-4-carboxamide moiety thus represents a tuned electrophilic warhead—sufficiently reactive to covalently engage GPX4 yet sufficiently restrained to avoid the off-target promiscuity that plagues chloroacetamide-based inhibitors such as 26a [2]. Substitution of this specific warhead with any close analog fundamentally alters the selectivity, potency, and pharmacokinetic profile of the resulting GPX4 inhibitor, rendering generic substitution scientifically indefensible.

Quantitative Differentiation Evidence: 2-Ethynylthiazole-4-carboxamide-Containing (R)-9i vs. Comparator GPX4 Inhibitors


Cytotoxic Potency Against HT1080 Fibrosarcoma Cells: (R)-9i vs. Predecessor 26a and Industry Standard RSL3

(R)-9i, which incorporates 2-ethynylthiazole-4-carboxamide as its electrophilic warhead, exhibits an IC50 of 0.0003 μM (0.3 nM) against HT1080 fibrosarcoma cells [1]. This represents a 500-fold improvement in cytotoxic potency over its predecessor 26a, which uses a chloroacetamide warhead and shows an IC50 of 0.15 μM in the same HT1080 cell line . Compared to the widely used GPX4 inhibitor RSL3, which has a reported IC50 of approximately 0.024 μM against OS-RC2 cells, (R)-9i demonstrates an approximately 80-fold greater potency, though head-to-head data in identical cell lines should be noted as cross-study [2]. The extraordinary sub-nanomolar potency of the 2-ethynylthiazole-4-carboxamide-containing inhibitor is directly attributable to the optimized electrophilic character of the 2-ethynyl warhead, which achieves efficient covalent engagement of the GPX4 selenocysteine residue.

Ferroptosis GPX4 inhibition Cancer pharmacology

Ferroptosis Selectivity Index: (R)-9i Achieves Unprecedented Discrimination Between Ferroptotic and Non-Ferroptotic Cell Death

The ferroptosis selectivity index—defined as the ratio of IC50 in the presence of the ferroptosis inhibitor ferrostatin-1 to IC50 in its absence—serves as a quantitative measure of how exclusively a compound induces ferroptotic versus other cell death modalities. (R)-9i exhibits a selectivity index of 24,933 [1]. For context, the predecessor compound 26a shows a selectivity index of approximately 334.2 (as measured for the closely related analog 15 in the same structural series), while the industry-standard GPX4 inhibitor RSL3 exhibits a selectivity index of only 28.8 in comparative assays [2]. The approximately 75-fold improvement in ferroptosis selectivity over 26a-analogs and 865-fold improvement over RSL3 confirms that the 2-ethynylthiazole-4-carboxamide warhead confers a qualitative advantage in target engagement specificity, not merely a potency enhancement. The selectivity is further corroborated by the finding that (R)-9i cytotoxicity is not reversed by the pan-caspase inhibitor Z-VAD-FMK, confirming ferroptosis over apoptosis .

Ferroptosis selectivity GPX4 covalent targeting Therapeutic window

Target Engagement: Cellular Thermal Shift Assay (CETSA) and Binding Affinity (KD) of (R)-9i vs. Published GPX4 Inhibitors

Direct evidence of GPX4 target engagement in a cellular context was obtained via the Cellular Thermal Shift Assay (CETSA). (R)-9i stabilized GPX4 with a thermal shift (ΔTm) of 6.2 °C, and surface plasmon resonance (SPR) measurements yielded a binding dissociation constant (KD) of 20.4 nM [1]. This KD value represents a strong, drug-like binding affinity. In comparison, the predecessor GPX4 inhibitor 26a demonstrated only 71.7% GPX4 inhibition at 1.0 μM in a cell-free enzymatic assay—a measure that does not directly translate to binding affinity but suggests an IC50 in the high nanomolar to low micromolar range for enzymatic inhibition . The widely used RSL3, while described as a covalent GPX4 inhibitor, has been reported in some studies to lack direct GPX4 enzymatic inhibitory capacity, instead inhibiting TXNRD1, highlighting the superior target validation achievable with (R)-9i [2]. The combination of robust CETSA stabilization and low-nanomolar binding affinity confirms that the 2-ethynylthiazole-4-carboxamide warhead achieves efficient, specific covalent engagement in live cells.

Target engagement CETSA GPX4 binding affinity Covalent inhibitor

In Vivo Antitumor Efficacy: (R)-9i Demonstrates Tumor Growth Inhibition in HT1080 Xenograft Model Without Detectable Toxicity

(R)-9i treatment significantly inhibited tumor growth in an HT1080 fibrosarcoma xenograft mouse model at doses of 15 and 30 mg/kg, with no detectable toxicity observed [1]. This in vivo efficacy profile represents a critical advancement over the predecessor compound 26a, which despite being evaluated in a 4T1 breast cancer xenograft model at equivalent doses (15 and 30 mg/kg), required further optimization due to activity and stability limitations . The improved pharmacokinetic (PK) properties of (R)-9i relative to 26a directly enable this in vivo efficacy advantage [1]. While cross-model comparisons require caution, the demonstrated tumor growth inhibition without observable toxicity positions (R)-9i—and by extension its 2-ethynylthiazole-4-carboxamide warhead—as the current benchmark for in vivo ferroptosis research tool compounds.

In vivo efficacy Xenograft model Ferroptosis Antitumor activity

Pharmacokinetic Superiority of the 2-Ethynylthiazole-4-carboxamide-Containing (R)-9i Over Chloroacetamide-Based 26a

The primary publication explicitly states that (R)-9i has more favorable pharmacokinetic properties than 26a, which endowed (R)-9i with potential in antitumor research and as a tool drug for further study of ferroptosis [1]. The improved PK is a direct consequence of replacing the chloroacetamide warhead in 26a with the 2-ethynylthiazole-4-carboxamide warhead in (R)-9i. Chloroacetamide electrophiles are known to exhibit poor metabolic stability due to rapid glutathione conjugation and hydrolysis, whereas the heteroaromatic alkyne warhead of (R)-9i demonstrates tuned reactivity that balances covalent engagement with metabolic resilience [2]. While the precise PK parameters (e.g., t1/2, AUC, Cmax) are not publicly available in the retrieved sources, the peer-reviewed assertion of PK superiority—coupled with the demonstrated in vivo efficacy—constitutes a material differentiation from 26a that directly impacts procurement decisions for in vivo studies.

Pharmacokinetics Drug-like properties Covalent warhead optimization

Broad-Spectrum Cancer Cell Cytotoxicity Profile: (R)-9i Activity Across Multiple Cancer Cell Lines

(R)-9i demonstrates cytotoxic activity across a panel of cancer cell lines beyond HT1080: HepG2 hepatocellular carcinoma (IC50 = 56 nM), MCF-7 breast cancer (IC50 = 452 nM), CAL 27 oral cancer (IC50 = 2,682 nM), and 4T1 murine mammary cancer (IC50 = 89 nM) . In comparison, the predecessor compound 26a shows IC50 values of 0.78 μM (780 nM) against 4T1 and 6.9 μM (6,900 nM) against MCF-7 cells . (R)-9i is thus approximately 8.8-fold more potent than 26a against 4T1 cells (89 nM vs. 780 nM) and approximately 15.3-fold more potent against MCF-7 cells (452 nM vs. 6,900 nM). The varying IC50 values across cell lines also provide a useful differential sensitivity profile that can guide cell line selection in experimental design.

Cancer panel screening Cytotoxicity profiling Ferroptosis sensitivity

Procurement-Guiding Application Scenarios for 2-Ethynylthiazole-4-carboxamide-Containing GPX4 Inhibitor (R)-9i


Ferroptosis Mechanism-of-Action Studies Requiring Unequivocal Target Validation

For researchers investigating ferroptosis signaling pathways where unambiguous GPX4 target engagement must be demonstrated, (R)-9i is the only commercially available GPX4 inhibitor with published CETSA validation (ΔTm = 6.2 °C) and quantified binding affinity (KD = 20.4 nM) in live cells [1]. The exceptionally high selectivity index of 24,933 and the confirmation that cytotoxicity is not reversed by Z-VAD-FMK eliminate ambiguity between ferroptotic and apoptotic cell death, making this compound the definitive tool for establishing ferroptosis dependence in a biological system [1].

In Vivo Ferroptosis Pharmacology and Xenograft Efficacy Studies

For in vivo oncology programs evaluating ferroptosis induction as a therapeutic strategy, (R)-9i offers the only published evidence of tumor growth inhibition in a xenograft model without detectable toxicity, supported by explicitly favorable PK properties compared to the predecessor 26a [1]. The availability of validated dosing regimens (15 and 30 mg/kg) and the absence of observable toxicity reduce the experimental burden of dose-finding studies, accelerating the transition from in vitro characterization to in vivo proof-of-concept .

Structure-Activity Relationship (SAR) Studies Centered on Electrophilic Warhead Optimization

For medicinal chemistry campaigns focused on covalent GPX4 inhibitor optimization, the 2-ethynylthiazole-4-carboxamide fragment serves as the benchmark electrophilic warhead. The published SAR from the CETZOLE program demonstrated that thiazoles with an alkyne electrophile at the 2-position selectively induce ferroptosis with high potency, while alkene analogs show reduced reactivity and bromo/iodo analogs exhibit promiscuous reactivity [1]. This established structure-reactivity relationship makes the 2-ethynylthiazole-4-carboxamide warhead the rational starting point for any covalent GPX4 inhibitor design effort, providing a validated pharmacophore with defined reactivity parameters .

Comparative Ferroptosis Inducer Screening Panels

For screening facilities and core laboratories maintaining ferroptosis inducer libraries, (R)-9i provides a critical benchmark representing the current state-of-the-art in potency (IC50 = 0.3 nM) and selectivity (SI = 24,933). Its inclusion alongside legacy inducers such as RSL3 (SI = 28.8), ML162 (SI = 122.3), and erastin enables quantitative calibration of assay sensitivity and provides a positive control that defines the upper boundary of achievable ferroptosis selectivity [1]. The cross-cell-line activity profile (HepG2, MCF-7, CAL 27, 4T1, HT1080) further allows matching of the appropriate control compound to the specific cell line under investigation .

Quote Request

Request a Quote for 2-Ethynylthiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.